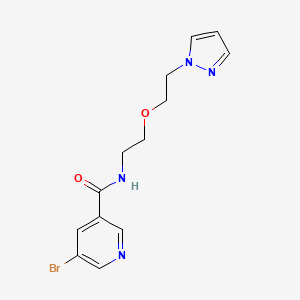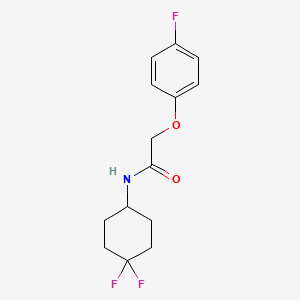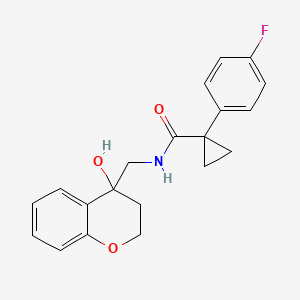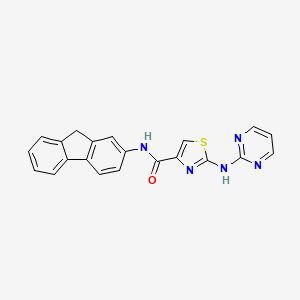![molecular formula C26H24N4O3S B2952690 N-benzyl-4-{4-cyano-5-[(2-phenylethyl)amino]-1,3-oxazol-2-yl}-N-methylbenzenesulfonamide CAS No. 941004-25-7](/img/structure/B2952690.png)
N-benzyl-4-{4-cyano-5-[(2-phenylethyl)amino]-1,3-oxazol-2-yl}-N-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-benzyl-4-{4-cyano-5-[(2-phenylethyl)amino]-1,3-oxazol-2-yl}-N-methylbenzenesulfonamide” is a complex organic molecule. It contains several functional groups, including a benzyl group, a cyano group, an amino group, an oxazole ring, and a sulfonamide group. These functional groups suggest that the compound could have a variety of chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of an oxazole ring indicates a heterocyclic component, while the various substituents suggest a highly branched structure. The exact 3D conformation would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For instance, the amino group might participate in acid-base reactions, the cyano group in nucleophilic substitutions, and the oxazole ring in electrophilic aromatic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the nature of its functional groups. For example, it might have a relatively high molecular weight due to its complexity, and its solubility would depend on the balance of polar and nonpolar groups .Aplicaciones Científicas De Investigación
Synthesis Techniques
N-Cyano-N-phenyl-p-methylbenzenesulfonamide, a related compound, is utilized as a benign electrophilic cyanation reagent for synthesizing various benzonitriles from aryl bromides, including functionalized and heteroaryl bromides, via Grignard reagents. This method is efficient for electronically diverse and sterically demanding substrates, yielding good to excellent results. It's particularly notable for the chemoselective monocyanation of dibromoarenes and the synthesis of pharmaceutical intermediates, demonstrating its utility in organic synthesis and pharmaceutical chemistry (Anbarasan, Neumann, & Beller, 2011).
Pharmaceutical Intermediates
In the domain of medicinal chemistry, derivatives of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides, similar to the compound , have been explored for their potential as selective cyclooxygenase-2 (COX-2) inhibitors. This research has shown that specific structural modifications, such as the introduction of a fluorine atom, can significantly enhance COX-2 selectivity. This work led to the development of JTE-522, a potent, highly selective, and orally active COX-2 inhibitor, which is currently in phase II clinical trials for the treatment of rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto, Imamura, Haruta, & Wakitani, 2002).
Photodynamic Therapy for Cancer
New zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have been synthesized for photodynamic therapy (PDT) applications. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yields, and appropriate photodegradation, making them promising Type II photosensitizers for cancer treatment. Their potential in PDT highlights the importance of benzenesulfonamide derivatives in developing therapeutic agents for cancer (Pişkin, Canpolat, & Öztürk, 2020).
Polymer Chemistry
In the field of polymer chemistry, active p-aminobenzenesulfonic acid derivatives have been used for the self-polycondensation leading to poly(p-benzenesulfonamide). This process, conducted under mild conditions, yields polymers with potential applications in various industrial sectors due to their solubility in polar aprotic solvents and aqueous sodium hydroxide. These polymers' synthesis and properties open avenues for their use in materials science (Saegusa, Ogawa, Kondo, Nakamura, Chau, & Iwakura, 1987).
Antimicrobial and Antifungal Properties
Sulfanilamide-derived 1,2,3-triazoles, bearing structural similarities to the target compound, have demonstrated promising antibacterial and antifungal activities. This suggests potential applications in developing new antimicrobial agents, contributing to the fight against resistant bacterial strains and fungal infections (Wang, Wan, & Zhou, 2010).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-benzyl-4-[4-cyano-5-(2-phenylethylamino)-1,3-oxazol-2-yl]-N-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O3S/c1-30(19-21-10-6-3-7-11-21)34(31,32)23-14-12-22(13-15-23)25-29-24(18-27)26(33-25)28-17-16-20-8-4-2-5-9-20/h2-15,28H,16-17,19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGXTOMJUJIJNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)NCCC4=CC=CC=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-4-{4-cyano-5-[(2-phenylethyl)amino]-1,3-oxazol-2-yl}-N-methylbenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-methoxyacetamide](/img/structure/B2952607.png)

![2-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B2952610.png)
![methyl 2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2952611.png)

![N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}-4-methoxy-2,5-dimethylbenzene-1-sulfonamide](/img/structure/B2952615.png)
![1-(4-Methylphenyl)-4-({3-[6-(3-methylpiperidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)piperazine](/img/structure/B2952616.png)

![N-(3,4-dichlorophenyl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2952618.png)


![2-(3,5-dimethylisoxazol-4-yl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2952622.png)
![N-((5-phenylisoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2952623.png)
